molecular formula C11H21BrO B8363687 3-Bromo-2-undecanone

3-Bromo-2-undecanone

Cat. No. B8363687
M. Wt: 249.19 g/mol
InChI Key: CQPUDVQAXNWKSU-UHFFFAOYSA-N
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Patent
US05074911

Procedure details

A solution of undecan-2-one (170 g, 1.0M) in CCl4 (500 ml) was stirred at 20°-25° C. and bromine (160 g) was added over 15 minutes. The solution decolourised rapidly and stirring was continued for 2 hours at 20°-25° C. when water (100 ml) was added. NaHCO3 (92 g) was added portion-wise and the mixture filtered. The filtrate was dried over anhydrous MgSO4 and distilled. The fraction which boiled at 142°-146° C./20 mmHg (116 g) was collected. NMR(CDCl3)=0.7-1.6 (m, 17, C8H17), 2.3 (s, 3, CH3), 4.0-4.4 (t, 1, CH).
Quantity
170 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
92 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:12])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[Br:13]Br.O.C([O-])(O)=O.[Na+]>C(Cl)(Cl)(Cl)Cl>[Br:13][CH:3]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[C:2](=[O:12])[CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
170 g
Type
reactant
Smiles
CC(CCCCCCCCC)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
92 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over anhydrous MgSO4
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
The fraction which boiled at 142°-146° C./20 mmHg (116 g) was collected

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC(C(C)=O)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.